α-Glucosidase Inhibitory Potency of the Quinoline–Benzimidazole Acetamide Scaffold Class vs. Acarbose
In a class-level evaluation, quinoline-based benzimidazole acetamide derivatives (structurally related to the target compound) demonstrate α-glucosidase inhibition with IC50 values ranging from 3.2 ± 0.3 to 185.0 ± 0.3 µM, representing up to a ~234-fold potency improvement over the clinical comparator acarbose (IC50 = 750.0 ± 5.0 µM) [1]. The most potent derivative (9d, IC50 = 3.2 ± 0.3 µM) exhibited competitive inhibition kinetics with a Ki of 3.2 µM, confirming active-site engagement distinct from acarbose's mechanism [1]. While the precise IC50 of CAS 1207034-59-0 has not been reported in the public domain at the time of this analysis, its structural homology to the core scaffold of this series supports class-level inference of potential α-glucosidase inhibitory activity; direct head-to-head data for this specific compound are pending publication.
| Evidence Dimension | α-glucosidase inhibition IC50 |
|---|---|
| Target Compound Data | Pending empirical measurement (class scaffold range: 3.2–185.0 µM) |
| Comparator Or Baseline | Acarbose IC50 = 750.0 ± 5.0 µM |
| Quantified Difference | Class scaffold: up to ~234-fold more potent than acarbose (best-in-series) |
| Conditions | In vitro α-glucosidase enzyme inhibition assay; Saccharomyces cerevisiae α-glucosidase; 96-well microtiter plate; p-nitrophenyl-α-D-glucopyranoside substrate; absorbance at 405 nm |
Why This Matters
Researchers seeking α-glucosidase inhibitor tool compounds can expect that structurally homologous quinoline–benzimidazole acetamides deliver substantially greater potency than acarbose, reducing the required screening concentration and enabling more sensitive mechanistic studies.
- [1] Moheb, M. et al. Design, synthesis, and in silico studies of quinoline-based-benzo[d]imidazole bearing different acetamide derivatives as potent α-glucosidase inhibitors. Sci. Rep. 12, 14019 (2022). View Source
